Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
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Overview
Description
Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a chemical compound with the molecular formula C16H16N4O3S and a molecular weight of 344.39 g/mol
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, potentially leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of pharmacological activities exhibited by structurally similar compounds , it is likely that this compound affects multiple biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the potential ADME properties of the compound and their impact on its bioavailability.
Result of Action
Given the broad range of pharmacological activities exhibited by structurally similar compounds , it is likely that this compound has diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure. The process may include:
Formation of the triazolo[4,3-b]pyridazine ring through cyclization reactions.
Introduction of the 4-ethoxyphenyl group via electrophilic aromatic substitution.
Thiolation to introduce the thioacetate group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the thioacetate group to a sulfoxide or sulfone.
Reduction: Reduction of the triazolo[4,3-b]pyridazine ring.
Substitution: Replacement of the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)sulfoxate or sulfone.
Reduction: Reduced triazolo[4,3-b]pyridazine derivatives.
Substitution: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: The compound's biological activities make it a candidate for drug development. It can be studied for its effects on various diseases and conditions, potentially leading to new treatments.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique structure and reactivity make it valuable for various applications.
Comparison with Similar Compounds
6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate
6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate
JNJ-38877605
Uniqueness: Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate stands out due to its unique combination of functional groups and its potential applications in various fields. Its reactivity and biological activities make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
methyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-3-23-12-6-4-11(5-7-12)16-18-17-13-8-9-14(19-20(13)16)24-10-15(21)22-2/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMPIJLCDJJJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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